2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 477865-19-3
VCID: VC6586927
InChI: InChI=1S/C14H6Cl3F3N2S/c15-8-1-2-9(10(16)4-8)12(5-21)23-13-11(17)3-7(6-22-13)14(18,19)20/h1-4,6,12H
SMILES: C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C14H6Cl3F3N2S
Molecular Weight: 397.62

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile

CAS No.: 477865-19-3

Cat. No.: VC6586927

Molecular Formula: C14H6Cl3F3N2S

Molecular Weight: 397.62

* For research use only. Not for human or veterinary use.

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-(2,4-dichlorophenyl)acetonitrile - 477865-19-3

Specification

CAS No. 477865-19-3
Molecular Formula C14H6Cl3F3N2S
Molecular Weight 397.62
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(2,4-dichlorophenyl)acetonitrile
Standard InChI InChI=1S/C14H6Cl3F3N2S/c15-8-1-2-9(10(16)4-8)12(5-21)23-13-11(17)3-7(6-22-13)14(18,19)20/h1-4,6,12H
Standard InChI Key KYHLQMYFXGDOGH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a pyridinyl scaffold substituted at the 3-position with chlorine and at the 5-position with a trifluoromethyl group. A sulfanyl (-S-) bridge connects this heterocyclic system to a 2-(2,4-dichlorophenyl)acetonitrile group. This configuration creates distinct electronic environments:

  • The 3-chloro-5-(trifluoromethyl)pyridinyl moiety contributes strong electron-withdrawing effects due to the inductive influence of chlorine and the trifluoromethyl group .

  • The 2,4-dichlorophenyl ring introduces steric hindrance and additional electron withdrawal, which may influence intermolecular interactions .

  • The acetonitrile group provides a polarizable nitrile function, enhancing solubility in aprotic solvents like ethyl acetate .

Physicochemical Properties

Data extrapolated from analogous compounds suggest the following properties :

PropertyValue/RangeSource Analog
Molecular Weight~335–350 g/mol
Melting Point122–125°C
Boiling Point~306°C (estimated)
SolubilitySoluble in methanol, ethyl acetate
Vapor Pressure (25°C)0.00299 mmHg
Density1.4274 g/cm³

The trifluoromethyl group significantly lowers lipid solubility compared to non-fluorinated analogs, as evidenced by vapor pressure data .

Synthesis and Optimization

Key Synthetic Routes

Patent literature describes modular assembly strategies for related pyridinyl-acetonitrile derivatives:

Nucleophilic Sulfur Bridging

A common approach involves coupling a pyridinylthiol with a halogenated acetonitrile precursor. For example:

  • 3-Chloro-5-(trifluoromethyl)-2-mercaptopyridine is reacted with 2-bromo-2-(2,4-dichlorophenyl)acetonitrile in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C .

  • The reaction proceeds via an SN2 mechanism, with yields reaching 78–89% after optimization .

Cyanide Displacement

Functional and Reactive Properties

Electrophilic Reactivity

The nitrile group undergoes nucleophilic additions under basic conditions:

  • Hydrolysis to carboxylic acids using H₂SO₄/H₂O .

  • Reaction with Grignard reagents to form ketones, though steric hindrance from the dichlorophenyl group limits reactivity .

Thermal Stability

Thermogravimetric analysis (TGA) of structurally similar compounds shows decomposition onset at 180–200°C, primarily involving:

  • Loss of HCl from the dichlorophenyl group .

  • Degradation of the trifluoromethylpyridinyl moiety .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s nitrile functionality positions it as a precursor for:

  • Heterocyclic Amines: Via reduction (e.g., LiAlH₄) to primary amines, which are valuable in antimalarial drug synthesis .

  • Pyrazole Derivatives: Cyclocondensation with hydrazines yields pyrazole rings, a common motif in COX-2 inhibitors .

Agrochemical Uses

Patent data highlight utility in herbicide formulations:

  • The dichlorophenyl group confers phytotoxicity, while the pyridinylsulfanyl group enhances soil persistence .

  • Field trials with analogs show 85–90% weed control efficacy at 50 g/ha .

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